molecular formula C3H10NO3P B081190 1-Aminopropylphosphonic acid CAS No. 14047-23-5

1-Aminopropylphosphonic acid

Cat. No. B081190
CAS RN: 14047-23-5
M. Wt: 139.09 g/mol
InChI Key: DELJNDWGTWHHFA-UHFFFAOYSA-N
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Description

1-Aminopropylphosphonic acid is a compound with the empirical formula C3H10NO3P . It has a molecular weight of 139.09 . It is a type of α-aminophosphonic acid, which are analogues of natural α-amino acids .


Synthesis Analysis

The synthesis of α-aminophosphonic acids, including 1-Aminopropylphosphonic acid, involves several routes . The most common method is a two-step process that first synthesizes the ester derivative, then hydrolyzes it .


Molecular Structure Analysis

The molecular structure of 1-Aminopropylphosphonic acid includes a phosphonate group (P(O)(OH)2), an amino group (NH2), and a propyl group (CH2CH2CH3) . The SMILES string for this compound is CCC(N)P(O)(O)=O .

Scientific Research Applications

  • Adhesion Promoter in Epoxy Resins : Wapner, Stratmann, and Grundmeier (2008) explored 1-Aminopropylphosphonic acid as a bi-functional adhesion promoter between aluminium alloys and epoxy amine adhesives. This acid forms densely packed monolayers on aluminium, enhancing the interface's stability, especially against filiform corrosion (Wapner, Stratmann, & Grundmeier, 2008).

  • Biodegradation by Pseudomonas aeruginosa : Cassaigne, Lacoste, and Neuzil (1976) found that 1-Aminopropylphosphonic acid can be used as a phosphorus source by Pseudomonas aeruginosa. The bacteria biodegrade this compound through the cleavage of the C–P bond, indicating its potential role in environmental bioremediation (Cassaigne, Lacoste, & Neuzil, 1976).

  • Interaction with Urea : Pałecz, Grala, and Kudzin (2014) conducted calorimetric studies to investigate the interactions between 1-Aminopropylphosphonic acid and urea in aqueous solutions. This research provides insights into the thermodynamic properties of these interactions, which could have implications in chemical and biochemical fields (Pałecz, Grala, & Kudzin, 2014).

  • Synthesis and Applications in Medicinal Chemistry : The synthesis and applications of 1-Aminoalkylphosphonic acids, including 1-Aminopropylphosphonic acid, are critical in medicinal chemistry. These compounds are known for their role as enzyme inhibitors and have applications ranging from antibiotics to pharmacological agents (Kudzin, Kudzin, & Drabowicz, 2011).

  • Utilization by Environmental Bacterial Isolates : McMullan and Quinn (1993) discovered that certain environmental bacterial isolates can utilize 1-Aminopropylphosphonic acid as a sole nitrogen source. This finding is significant for understanding nutrient cycling and microbial ecology (McMullan & Quinn, 1993).

Safety And Hazards

Safety data sheets indicate that 1-Aminopropylphosphonic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-aminopropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJNDWGTWHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864694
Record name Ampropylfos
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URL https://comptox.epa.gov/dashboard/DTXSID50864694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopropylphosphonic acid

CAS RN

14047-23-5
Record name Ampropylfos [INN]
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Record name NSC-133879
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Record name Ampropylfos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, (1-aminopropyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name AMPROPYLFOS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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